1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde
Description
Properties
IUPAC Name |
1,3-dimethyl-6-nitro-2-oxobenzimidazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-11-8-3-6(5-14)7(13(16)17)4-9(8)12(2)10(11)15/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHWMEMVJIVSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)C=O)[N+](=O)[O-])N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde typically involves the reaction of benzimidazole derivatives with appropriate nitrating and methylating agents. One common method includes the nitration of 1,3-dimethylbenzimidazole followed by oxidation to introduce the nitro and oxo groups, respectively. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for oxidation.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process starting from commercially available benzimidazole precursors. The process includes nitration, methylation, and oxidation steps, each optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1,3-dimethyl-6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes and leading to its observed biological activities.
Comparison with Similar Compounds
Research Implications and Gaps
- Future studies should resolve crystal structures to validate hydrogen-bonding motifs .
Biological Activity
1,3-Dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde is a synthetic compound with potential biological activities. This article reviews its biological effects, including antimicrobial properties and mechanisms of action, supported by data tables and research findings.
The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₃N₃O₃
- CAS Number : 727366-73-6
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial applications.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antibacterial and antifungal properties.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.019 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that inhibit specific enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis and death.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
Case Studies
Several studies have documented the efficacy of this compound against various pathogens:
- Study on Antibacterial Properties : A study published in MDPI highlighted the effectiveness of similar benzimidazole derivatives against resistant strains of bacteria, suggesting a potential for clinical applications in treating infections caused by multidrug-resistant organisms .
- Antifungal Activity Investigation : Research indicated that the compound exhibited antifungal activity comparable to established antifungal agents against Candida species, suggesting its potential use in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
